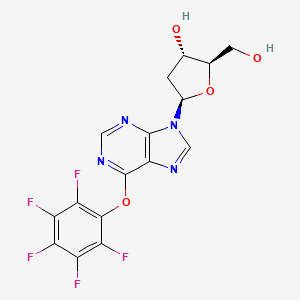
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine is a synthetic nucleoside analog
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the pentafluorophenoxy group and the deoxy-beta-D-erythro-pentofuranosyl moiety.
Coupling Reaction: The pentafluorophenoxy group is then coupled with the purine base under specific reaction conditions, often involving a catalyst and a solvent.
Purification: The final product is purified using techniques such as column chromatography to ensure the desired compound is obtained in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and yield while minimizing the production time and cost.
化学反応の分析
Types of Reactions
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pentafluorophenoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized nucleoside analogs.
科学的研究の応用
9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a DNA or RNA analog, which can be used in genetic research and biotechnology.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine involves its incorporation into nucleic acids. This incorporation can disrupt normal cellular processes, leading to various biological effects. The compound may target specific enzymes or pathways involved in DNA replication and repair, making it a valuable tool for studying these processes.
類似化合物との比較
Similar Compounds
- 3-(2-Deoxy-beta-D-erythro-pentofuranosyl)pyrimido[1,2-a]purin-10(3H)-one
- N-(2-Deoxy-beta-D-erythro-pentofuranosyl) formamide
Uniqueness
Compared to similar compounds, 9-(2-Deoxy-beta-D-erythro-pentofuranosyl)-6-(pentafluorophenoxy)-9H-purine is unique due to the presence of the pentafluorophenoxy group. This group imparts distinct chemical and biological properties, making the compound particularly useful in specific research applications.
特性
CAS番号 |
163668-80-2 |
|---|---|
分子式 |
C16H11F5N4O4 |
分子量 |
418.27 g/mol |
IUPAC名 |
(2R,3S,5R)-2-(hydroxymethyl)-5-[6-(2,3,4,5,6-pentafluorophenoxy)purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C16H11F5N4O4/c17-8-9(18)11(20)14(12(21)10(8)19)29-16-13-15(22-3-23-16)25(4-24-13)7-1-5(27)6(2-26)28-7/h3-7,26-27H,1-2H2/t5-,6+,7+/m0/s1 |
InChIキー |
QOADHVVCYMEYIM-RRKCRQDMSA-N |
異性体SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=CN=C3OC4=C(C(=C(C(=C4F)F)F)F)F)CO)O |
正規SMILES |
C1C(C(OC1N2C=NC3=C2N=CN=C3OC4=C(C(=C(C(=C4F)F)F)F)F)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



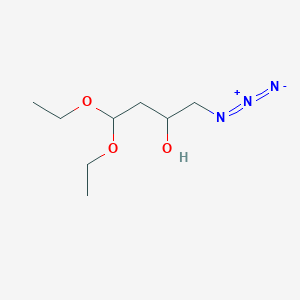
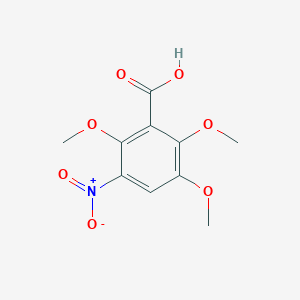


![Bis[(oxiran-2-yl)methyl] propylphosphonate](/img/structure/B14269679.png)

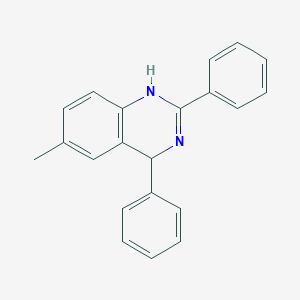
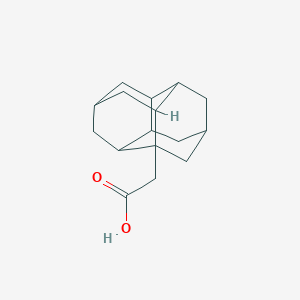
![2-[[3-(Carboxymethylcarbamothioylamino)phenyl]carbamothioylamino]acetic acid](/img/structure/B14269693.png)
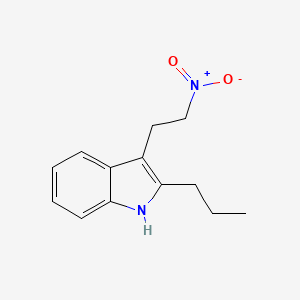
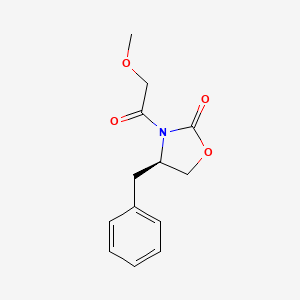
![N-(2-Chloroethyl)-1-[3-(piperidin-1-yl)prop-1-yn-1-yl]cyclohexan-1-amine](/img/structure/B14269714.png)
![2-Methyl-4-[2-(2,4,6-trinitrophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14269715.png)
